molecular formula C17H18Cl2N2OS B2425738 N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 327062-07-7

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2425738
CAS No.: 327062-07-7
M. Wt: 369.3
InChI Key: DCBYICRMODEOOI-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a synthetic organic compound with the molecular formula C17H18Cl2N2OS. This compound features a thiazole ring, which is known for its diverse biological activities, and a cyclohexanecarboxamide moiety, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized thiazole derivatives

    Reduction: Reduced thiazole derivatives

    Substitution: Substituted benzyl derivatives

Scientific Research Applications

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as signal transduction and gene expression, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide
  • N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring and the presence of the cyclohexanecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2OS/c18-13-7-6-12(15(19)9-13)8-14-10-20-17(23-14)21-16(22)11-4-2-1-3-5-11/h6-7,9-11H,1-5,8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBYICRMODEOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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